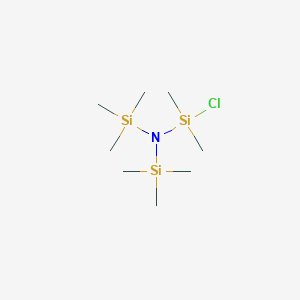
3,4-Difluoro-2-iodoaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,4-Difluoro-2-iodoaniline involves several methods, including cyclization reactions, cycloadditions, halogen atom displacements, and direct fluorinations. Researchers have explored various synthetic routes to access this compound, aiming for high yields and purity. These methods are documented in the literature .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
- Palladium-Catalyzed Annulation of Fluorine-Containing Alkynes : A study by Konno et al. (2004) explored the use of 3,4-difluoro-2-iodoaniline in the palladium-catalyzed annulation of fluorine-containing internal alkynes. This process resulted in the synthesis of various fluoroalkylated indoles, showcasing the compound's role in facilitating new synthetic pathways for complex organic structures (Konno, Chae, Ishihara, & Yamanaka, 2004).
Spectroscopy and Quantum Chemistry
- Spectroscopic and Structural Investigations : The spectroscopic properties of 3,4-difluoroaniline, closely related to 3,4-difluoro-2-iodoaniline, were studied by Kose, Karabacak, and Atac (2015). They employed experimental and theoretical techniques, such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with DFT calculations, to understand the structural and physicochemical properties of the molecule. This research highlights the application of 3,4-difluoro-2-iodoaniline in advanced spectroscopic studies (Kose, Karabacak, & Atac, 2015).
Radical Chemistry
- Radical Chemistry with Hypervalent Iodine(III) Compounds : Wang and Studer (2017) discussed the radical reactivity of hypervalent iodine(III) compounds, including those similar to 3,4-difluoro-2-iodoaniline. They highlighted their use in generating carbon and heteroatom radicals, essential for alkane C–H functionalization. This indicates the potential of 3,4-difluoro-2-iodoaniline in radical chemistry applications (Wang & Studer, 2017).
Fluorinated Compounds in Anion Sensing
- Neutral Anion Receptors : Anzenbacher et al. (2000) demonstrated the use of 3,4-difluoro-1H-pyrrole, similar to 3,4-difluoro-2-iodoaniline, in creating neutral anion receptors. They found enhanced affinity for anions like fluoride, chloride, or dihydrogen phosphate compared to non-fluorinated counterparts. This suggests the potential of 3,4-difluoro-2-iodoaniline in developing sensors and receptors for anion detection (Anzenbacher et al., 2000).
Impact on Noncovalent Interactions
- Influence on Nonbonding Interactions : Research by Pietruś et al. (2021) explored how fluorine substitution, as seen in compounds like 3,4-difluoro-2-iodoaniline, impacts the formation of noncovalent interactions such as hydrogen bonds and halogen bonds. This understanding is crucial in the design of fluorinated/halogenated drug-protein complexes (Pietruś et al., 2021).
Environmental Applications
- Sorption and Transport in Geologic Media : Hu, Moran, and Gan (2012) investigated the sorption, degradation, and transport behavior of various iodine species, including 4-iodoaniline, in geologic samples. This research could provide insights into the environmental behavior of compounds like 3,4-difluoro-2-iodoaniline, especially concerning the mobility and stability of anthropogenic radioactive iodine in soils and sediments (Hu, Moran, & Gan, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4-difluoro-2-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXALKKPUCPETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)I)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449333 | |
| Record name | Benzenamine, 3,4-difluoro-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2-iodoaniline | |
CAS RN |
161958-41-4 | |
| Record name | Benzenamine, 3,4-difluoro-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-difluoro-2-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B3048162.png)







